(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide
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Overview
Description
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide is a complex organic compound with a unique structure that includes a formamido group, a methylthio group, and a naphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the formamido group: This can be achieved by reacting an appropriate amine with formic acid or a formylating agent under controlled conditions.
Introduction of the methylthio group: This step involves the use of a thiolating agent, such as methylthiol, in the presence of a base to introduce the methylthio group.
Attachment of the naphthalen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, while the methylthio and naphthalen-2-yl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene structure but different functional groups.
Naphthalene-substituted aromatic esters: Compounds with naphthalene moieties and ester functional groups.
Uniqueness
(S)-2-Formamido-4-(methylthio)-N-(naphthalen-2-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the formamido, methylthio, and naphthalen-2-yl groups allows for diverse reactivity and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-formamido-4-methylsulfanyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C16H18N2O2S/c1-21-9-8-15(17-11-19)16(20)18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10-11,15H,8-9H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
SJCDRWNGPZQCPN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC=O |
Origin of Product |
United States |
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